Cas no 877399-51-4 (Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate)

Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate structure
877399-51-4 structure
商品名:Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate
CAS番号:877399-51-4
MF:C26H30Cl2FN5O3
メガワット:550.45250749588
MDL:MFCD18207062
CID:835663
PubChem ID:49765979

Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
    • ((R)-TERT-BUTYL 4-(4-(6-AMINO-5-(1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY)PYRIDIN-3-YL)-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE)
    • (R)-TERT-BUTYL 4-(4-(6-AMINO-5-(1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY)PYRIDIN-3-YL)-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOX...
    • 1-Piperidinecarboxylic acid, 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl] -1H-pyrazol-1-yl]-,
    • 1-Piperidinecarboxylic acid, 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-py...
    • 1-Piperidinecarboxylic acid,4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-, 1,
    • tert-butyl 4-(4-(6-amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
    • tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate
    • C26H30Cl2FN5O3
    • AK142204
    • QDGJKKNXEBCNJI-OAHLLOKOSA-N
    • 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
    • ZIN
    • 1,1-Dimethylethyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-1-piperidinecarboxylate (ACI)
    • 4-(4-{6-amino-5-[(R)-1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-3 -yl}-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(4-{6-amino-5-[(R)-1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-3-yl}-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
    • MFCD18207062
    • 1,1-Dimethylethyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-1-piperidinecarboxylate
    • DTXSID70678513
    • SCHEMBL1902039
    • DS-7500
    • 877399-51-4
    • 5R7WMG535E
    • 1-Piperidinecarboxylic acid, 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
    • AKOS022174972
    • AC-27052
    • tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-
    • tert-Butyl 4-(4-{6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl}-1H-pyrazol-1-yl)piperidine-1-carboxylate
    • F30002
    • CS-M0269
    • (R)-tert-Butyl4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
    • Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate
    • MDL: MFCD18207062
    • インチ: 1S/C26H30Cl2FN5O3/c1-15(22-19(27)5-6-20(29)23(22)28)36-21-11-16(12-31-24(21)30)17-13-32-34(14-17)18-7-9-33(10-8-18)25(35)37-26(2,3)4/h5-6,11-15,18H,7-10H2,1-4H3,(H2,30,31)/t15-/m1/s1
    • InChIKey: QDGJKKNXEBCNJI-OAHLLOKOSA-N
    • ほほえんだ: O(C1C(N)=NC=C(C2C=NN(C3CCN(C(=O)OC(C)(C)C)CC3)C=2)C=1)[C@@H](C1C(Cl)=CC=C(F)C=1Cl)C

計算された属性

  • せいみつぶんしりょう: 549.17100
  • どういたいしつりょう: 549.1709734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 37
  • 回転可能化学結合数: 7
  • 複雑さ: 769
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 95.5

じっけんとくせい

  • ゆうかいてん: 150℃
  • PSA: 95.50000
  • LogP: 7.20430

Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate セキュリティ情報

Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM103418-250mg
(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-51-4 95%+
250mg
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MO833-1g
Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate
877399-51-4 97%
1g
9607CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R21270-1g
(R)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-51-4
1g
¥10406.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058666-1g
(R)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-51-4 98%
1g
¥11544.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058666-100mg
(R)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-51-4 98%
100mg
¥2681.00 2024-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MO833-250mg
Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate
877399-51-4 97%
250mg
3841CNY 2021-05-08
abcr
AB457910-100 mg
(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate; .
877399-51-4
100MG
€589.50 2023-07-18
Aaron
AR00GULU-1g
(R)-tert-butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-51-4 98%
1g
$1111.00 2025-02-10
eNovation Chemicals LLC
Y0988596-1g
(R)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-51-4 95%
1g
$1150 2025-02-28
eNovation Chemicals LLC
Y0988596-1g
(R)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-51-4 95%
1g
$1150 2025-02-20

Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ,  Water ;  3 h, 90 °C
リファレンス
Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)
Cui, J. Jean; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib
Bielec, Bjoern; et al, Bioorganic Chemistry, 2020, 99,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -10 °C; 2 h, rt
1.2 -
2.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ,  Water ;  6 h, 80 °C
リファレンス
Improved synthesis of crizotinib
Zhang, Guang-yan; et al, Zhongguo Yaowu Huaxue Zazhi, 2014, 24(6), 445-449

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  255 min, -10 °C; -10 °C → 20 °C; 1 h, 20 °C
1.2 Solvents: Tetrahydrofuran ;  105 min, 20 - 30 °C; 9 h, 25 °C
2.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ,  Water ;  22 °C; 22 °C → 70 °C; 4.5 h, 70 °C
リファレンス
Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)
de Koning, Pieter D.; et al, Organic Process Research & Development, 2011, 15(5), 1018-1026

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium fluoride ,  Polyethylene glycol lauryl ether Catalysts: Triphenylphosphine ,  Tetrabutylammonium chloride ,  Cuprous iodide ,  2604409-93-8 Solvents: Water ;  24 h, 55 - 60 °C
リファレンス
Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine-Based Palladacycle
Takale, Balaram S.; et al, Angewandte Chemie, 2021, 60(8), 4158-4163

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Methylamine Solvents: Ethanol ;  20 min, rt
リファレンス
Ortho-substituent effect promoted rapid cleavage of amide C-N bond under mild conditions
Wang, Peng; et al, Research on Chemical Intermediates, 2014, 40(8), 2935-2943

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: 1,4-Dioxane ;  18 h, 120 °C
リファレンス
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions
Markovic, Tim; et al, Journal of the American Chemical Society, 2018, 140(46), 15916-15923

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate ;  0 °C; 3 h, rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  rt → reflux; 1 h, reflux
3.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt → 0 °C; 15 min, 0 °C
4.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  rt → 87 °C; 16 h, 87 °C; 87 °C → rt
リファレンス
Method for preparing c-met inhibiter PF22341066
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
Reactive oxygen species (ROS)-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib
Bielec, Bjoern ; et al, Molecules, 2020, 25(5),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Heptane ,  tert-Butyl methyl ether ,  Water
2.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ,  Water ;  22 °C; 22 °C → 70 °C; 4.5 h, 70 °C
リファレンス
Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)
de Koning, Pieter D.; et al, Organic Process Research & Development, 2011, 15(5), 1018-1026

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; 10 min, -78 °C; -78 °C → rt; 1 h, rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  15 min, 0 °C; 16 h, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, rt
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: 1,4-Dioxane ;  18 h, 120 °C
リファレンス
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions
Markovic, Tim; et al, Journal of the American Chemical Society, 2018, 140(46), 15916-15923

Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate Raw materials

Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate Preparation Products

Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:877399-51-4)Tert-butyl 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate
A849912
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):284.0/453.0/1132.0